molecular formula C15H12Cl2N2O3 B2996984 [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-23-5

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2996984
CAS No.: 386278-23-5
M. Wt: 339.17
InChI Key: YDPIMFFAVCKIJI-UHFFFAOYSA-N
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Description

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group with a pyridine carboxylate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 3-chloro-2-methylphenyl isocyanate with methyl 6-chloropyridine-3-carboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester and carbamate groups in the compound can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-2-carboxylate
  • [(3-Chloro-2-methylphenyl)carbamoyl]methyl 4-chloropyridine-3-carboxylate
  • [(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate

Uniqueness

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups and the positions of chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[2-(3-chloro-2-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-9-11(16)3-2-4-12(9)19-14(20)8-22-15(21)10-5-6-13(17)18-7-10/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPIMFFAVCKIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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